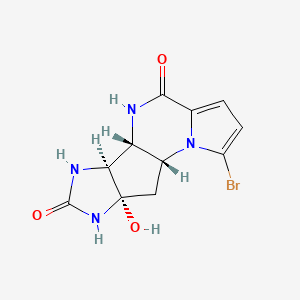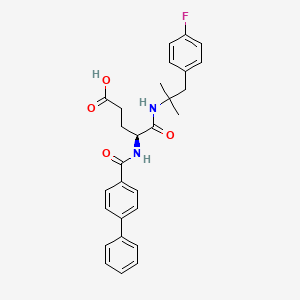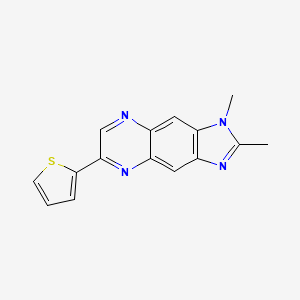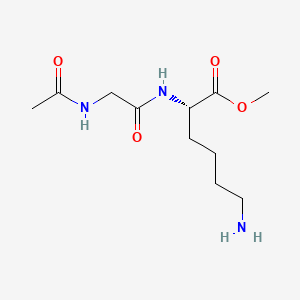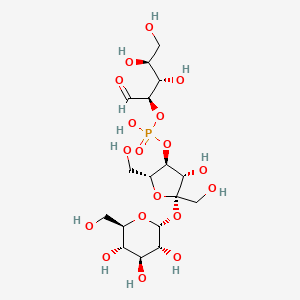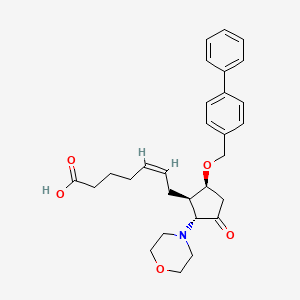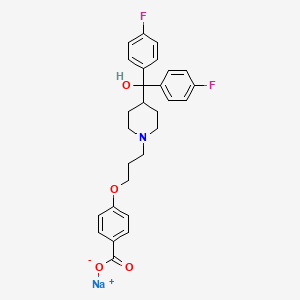
Aplindore fumarate
Übersicht
Beschreibung
Aplindore fumarate is a pharmaceutical compound that acts as a partial agonist selective for the dopamine receptor D2. The compound is known for its ability to cross the blood-brain barrier, making it effective in exerting therapeutic effects directly within the brain .
Wissenschaftliche Forschungsanwendungen
Aplindore fumarate has been the subject of extensive research due to its potential therapeutic benefits. Some of its key applications include:
Vorbereitungsmethoden
The synthesis of aplindore fumarate involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of aplindore is synthesized through a series of reactions, including cyclization and condensation reactions.
Functionalization: The core structure is then functionalized by introducing the benzylamino and other substituents through nucleophilic substitution and other reactions.
Fumarate Salt Formation: The final step involves the formation of the fumarate salt by reacting the free base of aplindore with fumaric acid.
Analyse Chemischer Reaktionen
Aplindore fumarate undergoes various chemical reactions, including:
Oxidation: Aplindore can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure, converting them to alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of aplindore fumarate centers around its role as a dopamine receptor agonist. By selectively targeting D2 and D3 receptors, this compound helps to compensate for decreased dopamine levels in conditions like Parkinson’s disease. This selective targeting not only manages motor symptoms but also addresses non-motor symptoms such as mood disturbances and cognitive dysfunction .
Vergleich Mit ähnlichen Verbindungen
Aplindore fumarate can be compared with other dopamine receptor agonists, such as:
Pramipexole: Another dopamine receptor agonist used in the treatment of Parkinson’s disease and restless legs syndrome. Unlike this compound, pramipexole has a broader receptor profile, targeting both D2 and D3 receptors.
Ropinirole: Similar to pramipexole, ropinirole is used for Parkinson’s disease and restless legs syndrome. It has a different receptor binding profile compared to this compound, which may result in different therapeutic effects and side effects.
Rotigotine: A dopamine agonist available as a transdermal patch, used for Parkinson’s disease and restless legs syndrome. .
This compound’s uniqueness lies in its high selectivity for D2 receptors and its ability to cross the blood-brain barrier effectively, providing targeted therapeutic effects with potentially fewer side effects .
Eigenschaften
CAS-Nummer |
189681-71-8 |
|---|---|
Molekularformel |
C22H22N2O7 |
Molekulargewicht |
426.4 g/mol |
IUPAC-Name |
(2S)-2-[(benzylamino)methyl]-2,3,7,9-tetrahydro-[1,4]dioxino[2,3-e]indol-8-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C18H18N2O3.C4H4O4/c21-17-8-14-15(20-17)6-7-16-18(14)23-13(11-22-16)10-19-9-12-4-2-1-3-5-12;5-3(6)1-2-4(7)8/h1-7,13,19H,8-11H2,(H,20,21);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 |
InChI-Schlüssel |
GELJVTSEGKGLDF-QDSMGTAFSA-N |
Isomerische SMILES |
C1[C@@H](OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
C1C(OC2=C(O1)C=CC3=C2CC(=O)N3)CNCC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(S)-2-(benzylamino-methyl)-2,3,8,9-tetrahydro-7H-1,4-dioxino(2,3-e)indol-8-one fumarate aplindore fumarate DAB-452 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



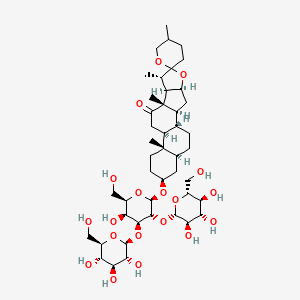
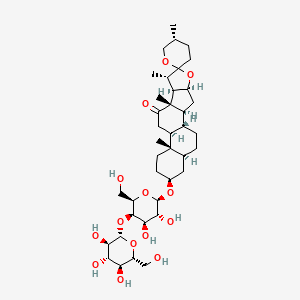
![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)

